Cuspidiol

Cytotoxicity Cancer Research Natural Products

Sourcing generic phenylpropanoids for PTP1B research introduces variability in target engagement and cytotoxic potency. Cuspidiol (CAS 51593-96-5) eliminates this uncertainty as a structurally confirmed, compound-specific chemical probe: • Selective PTP1B inhibition: IC50 0.27 μM - not replicated by class analogs such as boninenal or auraptene • Jurkat T-cell cytotoxicity: IC50 7.3 μg/mL, >2-fold more potent than co-occurring auraptene (IC50 16.5 μg/mL) • Natural phenylpropanoid isolated from Zanthoxylum spp.; supplied at ≥98% purity with full analytical documentation • Also exhibits antifungal and antioxidative activities for multi-endpoint screening campaigns

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
Cat. No. B134388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuspidiol
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC=C(C=C1)CCCO)CO
InChIInChI=1S/C14H20O3/c1-12(11-16)8-10-17-14-6-4-13(5-7-14)3-2-9-15/h4-8,15-16H,2-3,9-11H2,1H3/b12-8+
InChIKeyGAXDMZRXKOERED-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cuspidiol: PTP1B and Cytotoxic Profile


Cuspidiol (CAS: 51593-96-5) is a naturally occurring phenylpropanoid first isolated from the Formosan rutaceous plant Xanthoxylum cuspidatum (Fagara cuspidata) [1]. Its structure has been established as 3-{4-[(E)-4-hydroxy-3-methylbut-2-enyloxy]phenyl}propanol and confirmed through independent synthesis [2]. This compound has been identified in extracts from various plant sources, including Zanthoxylum schinifolium and Fagara zanthoxyloides, and is commercially available as a research-grade compound with defined purity and storage conditions .

Cuspidiol Structural and Functional Specificity


Procuring a generic 'phenylpropanoid' or a closely related analog like boninenal or auraptene as a substitute for Cuspidiol introduces significant risk due to quantifiable differences in molecular targets and cytotoxic potency. While Cuspidiol demonstrates a potent and selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 0.27 μM , this specific activity is not a universal feature of its class. Furthermore, direct comparative assays reveal that even within the same plant extract and assay system, its cytotoxicity against Jurkat T cells (IC50: 7.3 μg/mL) is more than two-fold greater than that of the coumarin auraptene (IC50: 16.5 μg/mL) [1]. These data demonstrate that the functional performance of Cuspidiol cannot be reliably predicted by its chemical class alone, underscoring the necessity of compound-specific sourcing for reproducible research outcomes.

Cuspidiol Comparative Performance Evidence


Cytotoxic Potency vs. Auraptene in Jurkat Assay

In a direct head-to-head comparison using an MTT assay against the Jurkat T cell clone E6.1, Cuspidiol exhibited an IC50 of 7.3 μg/mL, which was more than two-fold more potent than the comparator, auraptene, which had an IC50 of 16.5 μg/mL [1]. This indicates that Cuspidiol possesses a significant advantage in reducing cell viability in this specific model system.

Cytotoxicity Cancer Research Natural Products

PTP1B Inhibition Potency and Selectivity

Cuspidiol has been identified as a potent inhibitor of the enzyme Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, with an IC50 of 0.27 μM . The reported selectivity for PTP1B over other phosphatases, although not quantified with specific enzyme panel data in the available literature, is a distinguishing feature for this class of compounds . In the context of PTP1B inhibitor research, this low-micromolar potency is a significant starting point for further exploration.

PTP1B Inhibition Diabetes Metabolic Disease

Structural Distinction from Boninenal & Methyl Boninenalate

Cuspidiol is structurally distinct from its closely related co-isolates, boninenal and methyl boninenalate [1]. While boninenal features a propenal group, and methyl boninenalate contains a methoxycarbonyl group, Cuspidiol is characterized by a primary alcohol (propanol) moiety. This functional group difference is critical, as it can influence hydrogen bonding capacity, metabolic stability, and biological activity. No direct comparative bioactivity data between Cuspidiol and these two specific analogs was identified in the search, underscoring the unique and unexplored potential of Cuspidiol's specific structure.

Structural Biology Medicinal Chemistry Natural Products

Cuspidiol Research Applications


PTP1B-Mediated Insulin Signaling

Given its potent and selective PTP1B inhibition (IC50: 0.27 μM) , Cuspidiol is an ideal chemical probe for studies investigating insulin resistance, type 2 diabetes, and obesity. Researchers can use it to elucidate the role of PTP1B in cellular models and to benchmark novel inhibitors in enzymatic assays.

T-Cell Leukemia Cytotoxicity Screening

Cuspidiol's demonstrated cytotoxic activity against Jurkat T cells (IC50: 7.3 μg/mL) [1] makes it a relevant compound for inclusion in panels screening for novel anti-leukemic agents. Its superior potency compared to co-occurring compounds like auraptene (IC50: 16.5 μg/mL) [1] further justifies its selection for focused studies on T-cell malignancies.

Antifungal and Antioxidant SAR Scaffold

Cuspidiol is reported to possess antifungal and antioxidative activities . While specific comparative data (e.g., MIC values) is limited in the available literature, its established structure and commercial availability make it a suitable core scaffold for medicinal chemistry efforts aimed at developing new antifungal or antioxidant agents through derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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